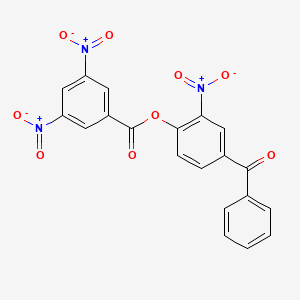
4-Benzoyl-2-nitrophenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-2-nitrophenyl 3,5-dinitrobenzoate: is a mouthful of a name, but its structure reveals its composition. Let’s break it down:
4-Benzoyl-2-nitrophenyl: This part consists of a benzene ring with a benzoyl group (C₆H₅CO-) attached at position 4 and a nitro group (-NO₂) at position 2.
3,5-dinitrobenzoate: The benzene ring also bears two nitro groups at positions 3 and 5.
Preparation Methods
Synthetic Routes:
Friedel-Crafts Acylation:
Industrial Production:
- While not commonly produced industrially, small-scale synthesis is feasible in research laboratories.
Chemical Reactions Analysis
Reactions:
-
Electrophilic Aromatic Substitution (EAS)
- The benzoyl group makes the benzene ring susceptible to EAS reactions.
- Common reagents include acylating agents (e.g., acyl chlorides) and Lewis acids.
- Major products: Substituted derivatives via acylation or nitration.
-
Reduction
- Reduction of the nitro groups to amino groups (e.g., using Sn/HCl or catalytic hydrogenation).
Scientific Research Applications
Organic Synthesis: Used as a building block for more complex molecules.
Photophysical Studies: Investigated for its fluorescence properties.
Biological Research: Studied for potential bioactivity.
Mechanism of Action
- Not well-documented, but its structural features suggest potential interactions with biological targets.
Comparison with Similar Compounds
4-Benzoyl-2-nitrophenol: Lacks the dinitrobenzoate moiety.
3,5-Dinitrobenzoic acid: Lacks the benzoyl group.
4-Nitrobenzoyl chloride: Contains only one nitro group and lacks the second benzoyl group.
Properties
CAS No. |
133339-08-9 |
|---|---|
Molecular Formula |
C20H11N3O9 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
(4-benzoyl-2-nitrophenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H11N3O9/c24-19(12-4-2-1-3-5-12)13-6-7-18(17(10-13)23(30)31)32-20(25)14-8-15(21(26)27)11-16(9-14)22(28)29/h1-11H |
InChI Key |
ILIQTECWWULVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
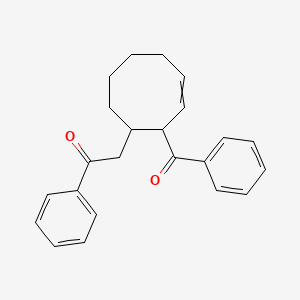
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

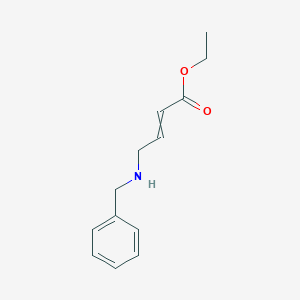

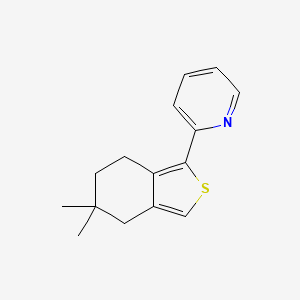
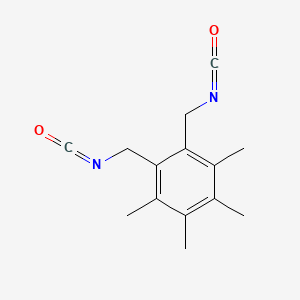

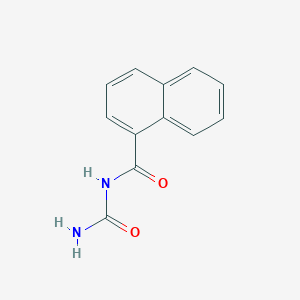
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
